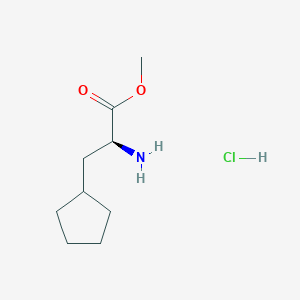

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBLBBMRQLNKB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735983 | |

| Record name | Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191996-99-2 | |

| Record name | Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS No: 1191996-99-2). As a non-proteinogenic amino acid ester, this compound and its analogs are of significant interest in medicinal chemistry and drug discovery, primarily as building blocks for novel therapeutics. The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, characterization, and safe handling of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for its use in a research setting.

Introduction

This compound is the hydrochloride salt of the methyl ester of L-cyclopentylalanine. The incorporation of cyclic alkyl groups, such as the cyclopentyl moiety, into amino acid scaffolds is a well-established strategy in medicinal chemistry. These modifications can introduce conformational constraints and increase the lipophilicity of peptide-based drugs, often leading to improved potency and metabolic stability. The cyclopentyl group, in particular, is found in several approved drugs and serves as a key structural motif for occupying hydrophobic pockets in target proteins.[1]

This guide will cover the fundamental chemical properties, a proposed synthetic route based on established methodologies, analytical characterization techniques, and essential safety and handling protocols for this compound.

Chemical and Physical Properties

The general properties of this compound are summarized in the table below. It is important to note that while some of this information is from supplier data, specific experimental values for properties like melting point and solubility are not widely reported and may require experimental determination.

| Property | Value | Source |

| CAS Number | 1191996-99-2 | [2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to yellow solid | Inferred from supplier data |

| Purity | Typically ≥95% | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |

Chemical Structure

Caption: Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (General Method)

Disclaimer: This protocol is a general procedure and should be adapted and optimized for the specific synthesis of this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

L-Cyclopentylalanine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-cyclopentylalanine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0°C.

-

Reagent Addition: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then precipitate the hydrochloride salt by the slow addition of anhydrous diethyl ether.

-

Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the alpha-proton of the amino acid (a triplet or multiplet), the protons of the cyclopentyl ring, and the methylene protons adjacent to the cyclopentyl group. The ammonium protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester (around 170-175 ppm), the alpha-carbon, the methyl ester carbon, and the carbons of the cyclopentyl ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base (M+H)⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the C=O stretching of the ester group (around 1730-1750 cm⁻¹).

-

Melting Point Analysis: Determination of the melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of an amino acid ester hydrochloride.

-

Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent amino acid, L-cyclopentylalanine.

-

Amide Bond Formation: The free amino group (after neutralization of the hydrochloride salt) can readily participate in amide bond formation with activated carboxylic acids, making it a valuable building block in peptide synthesis.

-

Stability: The hydrochloride salt is generally more stable and less hygroscopic than the corresponding free base, making it easier to handle and store.[6] It should be stored in a cool, dry place away from moisture to prevent hydrolysis.

Safety and Handling

Based on the GHS classifications for this compound and its analogs, this compound should be handled with care.[7]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Applications in Research and Development

Amino acid esters with non-natural side chains like cyclopentylalanine are valuable tools in drug discovery and development. The cyclopentyl group can enhance the pharmacological properties of peptides and small molecules by:

-

Increasing Lipophilicity: This can improve cell permeability and oral bioavailability.

-

Introducing Conformational Rigidity: Constraining the peptide backbone can lead to higher binding affinity and selectivity for the target receptor or enzyme.

-

Enhancing Metabolic Stability: The bulky cyclopentyl group can sterically hinder enzymatic degradation.

Derivatives of cyclopentylalanine have been explored in the development of various therapeutic agents, including protease inhibitors and peptide-based drugs.[1][8]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules and peptidomimetics. While specific experimental data for this compound is not extensively documented, its chemical properties and reactivity can be reliably inferred from its structure and comparison with analogous compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively. Further experimental investigation is encouraged to fully elucidate its physicochemical properties and expand its applications in the field of drug discovery.

References

-

PubChem. Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. CN106518695A.

-

Next Peptide. 1191996-99-2 | Methyl (2s)-2-amino-3-cyclopentylpropanoate hydrochloride. Available from: [Link]

- Google Patents. Amino acid methyl ester hydrochloride preparation. CN103224437A.

-

PubChem. Methyl 2-amino-3-methylpentanoate. National Center for Biotechnology Information. Available from: [Link]

-

Kadere, T. T., & Majinda, R. R. T. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(10), 7313–7320. Available from: [Link]

-

ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

-

PubChem. Methyl 3-amino-2-methylpropanoate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

-

University of York. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]

-

SciRP.org. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Available from: [Link]

- Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512–516.

-

ResearchGate. What is the alternate process for preparing ester hydrochloride? Available from: [Link]

-

Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Available from: [Link]

-

ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available from: [Link]

- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733–8776.

-

PubChem. methyl (2S)-2-amino-3-pyridazin-3-ylpropanoate. National Center for Biotechnology Information. Available from: [Link]

-

The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. RSC Publishing. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. methyl (S)-2-amino-3-cyclopentylpropanoate hydrochloride - CAS:1191996-99-2 - Abovchem [abovchem.com]

- 3. 1191996-99-2 | Methyl (2s)-2-amino-3-cyclopentylpropanoate hydrochloride | Next Peptide [nextpeptide.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 7. Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Design

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the ability to precisely modulate molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. Non-canonical amino acids, those beyond the proteinogenic 20, represent a critical toolkit for the medicinal chemist. These unique structural motifs allow for the exploration of novel chemical space, the introduction of conformational constraints, and the enhancement of metabolic stability.

This guide provides an in-depth technical overview of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS Number: 1191996-99-2 ), a chiral non-canonical amino acid derivative. Its structure, featuring a cyclopentyl group, offers a unique combination of lipophilicity and conformational rigidity, making it a valuable intermediate in the synthesis of advanced pharmaceutical compounds. This document will detail its chemical properties, a validated synthesis protocol, and its strategic application in the development of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Physicochemical and Structural Characteristics

The hydrochloride salt of (S)-Methyl 2-amino-3-cyclopentylpropanoate is a stable, crystalline solid, which is the preferred form for storage and handling in a laboratory setting.[1] The key physicochemical properties, derived from computational models and data from structurally similar compounds, are summarized below.

| Property | Value | Source |

| CAS Number | 1191996-99-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₈ClNO₂ | - |

| Molecular Weight | 207.7 g/mol | Sigma-Aldrich |

| Parent Amino Acid CAS | 99295-82-6 ((S)-2-Amino-3-cyclopentylpropanoic acid) | PubChem[2] |

| Parent Molecular Weight | 157.21 g/mol | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų (for parent acid) | PubChem[2] |

| Predicted LogP | -0.8 (for parent acid) | PubChem[2] |

| Hydrogen Bond Donors | 2 (for parent acid) | PubChem[2] |

| Hydrogen Bond Acceptors | 3 (for parent acid) | PubChem[2] |

The cyclopentyl moiety is a key feature of this molecule. Unlike linear alkyl chains, the cyclic structure reduces the number of available conformations, which can be a highly desirable trait in drug design. This "conformational constraint" can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. Furthermore, the lipophilic nature of the cyclopentyl group can enhance membrane permeability and bioavailability, crucial parameters for orally administered drugs. The (S)-stereochemistry at the alpha-carbon is critical, as biological systems are chiral, and enantiomeric purity is paramount for achieving high specificity and efficacy in therapeutic applications.[3]

Synthesis Protocol: Esterification and Hydrochloride Salt Formation

The synthesis of this compound is typically achieved via the esterification of the parent amino acid, (S)-2-Amino-3-cyclopentylpropanoic acid. Several reliable methods exist for this transformation. A particularly efficient and mild method, suitable for a wide range of amino acids, utilizes trimethylchlorosilane (TMSCl) in methanol. This approach avoids the harsh conditions of older methods that often use thionyl chloride or gaseous HCl.

Step-by-Step Methodology

Objective: To synthesize this compound from (S)-2-Amino-3-cyclopentylpropanoic acid.

Materials:

-

(S)-2-Amino-3-cyclopentylpropanoic acid

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Protocol:

-

Reaction Setup: To a clean, dry round bottom flask, add (S)-2-Amino-3-cyclopentylpropanoic acid (1.0 equivalent).

-

Reagent Addition: Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the flask while stirring.

-

Solvent Addition: Add anhydrous methanol (approximately 8-10 volumes relative to the amino acid) to the flask. The mixture may be a solution or a suspension.

-

Reaction: Stir the resulting mixture at room temperature (approx. 25 °C) for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and excess TMSCl, yielding the crude product.

-

Purification: The resulting solid is the desired this compound. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/ether.

This method is advantageous as it proceeds under mild, room-temperature conditions and the workup is a simple concentration step, making it highly scalable and efficient for industrial applications.[1]

Caption: Synthesis workflow for the target compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral intermediate for the synthesis of more complex pharmaceutical compounds.[3] The incorporation of its parent amino acid, a non-canonical structure, into a drug candidate is a deliberate strategy to enhance its pharmacological profile.

Scaffold for CNS-Active Agents

Analogs of this compound, such as the cyclopropyl derivative, are known intermediates in the development of drugs targeting central nervous system disorders.[3] The unique stereochemistry and the lipophilic, conformationally restricted cyclopentyl group make it an ideal scaffold for designing ligands that can effectively cross the blood-brain barrier and exhibit high specificity for their intended neural receptors. For instance, derivatives of cyclic amino acids have been investigated as potent and specific agonists for the AMPA receptor, a key player in synaptic transmission and plasticity.[4][5]

Enhancing Peptide and Small Molecule Therapeutics

The introduction of unnatural amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid into peptide-based drugs is a well-established strategy to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The bulky cyclopentyl side chain can sterically hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.

Caption: Role of the unnatural amino acid in drug design.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and unique cyclopentyl moiety provide medicinal chemists with a powerful building block to construct novel therapeutics with enhanced stability, selectivity, and efficacy. The straightforward and robust synthesis protocol further enhances its value as a research chemical and a potential intermediate for large-scale pharmaceutical production. As the demand for more sophisticated and targeted therapies grows, the strategic application of such non-canonical amino acids will undoubtedly continue to be a cornerstone of successful drug development programs.

References

-

PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride. Available at: [Link]

-

Kaduk, C., et al. (2018). A Propensity Scale for Type II Polyproline Helices (PPII): Aromatic Amino Acids in Proline-Rich Sequences Strongly Disfavor PPII Due to Proline-Aromatic Interactions. ResearchGate. Available at: [Link]

- Google Patents. Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

-

Skjærbæk, N., et al. (1995). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

MySkinRecipes. (2S)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid. Available at: [Link]

- Google Patents. Amino acid methyl ester hydrochloride preparation.

-

PubChem. Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride [myskinrecipes.com]

- 4. Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. (2S)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid [myskinrecipes.com]

A Technical Guide to the Physicochemical Properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride

Abstract: This document provides an in-depth technical overview of (S)-Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride (HCl), a non-proteinogenic amino acid ester of significant interest in pharmaceutical research and development. As a chiral building block, its precise characterization is paramount for its successful application in the synthesis of complex molecular entities. This guide details the compound's chemical identity, core physicochemical properties, and a suite of robust analytical protocols for its comprehensive characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently assess the quality and purity of this critical intermediate.

Chemical Identity and Structural Elucidation

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl is the hydrochloride salt of the methyl ester of (S)-2-amino-3-cyclopentylpropanoic acid. The presence of a cyclopentyl group introduces lipophilicity, while the amino acid backbone provides a versatile scaffold for further chemical modification. Its identity is unequivocally established through a combination of unique identifiers and structural data.

| Identifier | Data | Source |

| IUPAC Name | methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride | [1] |

| CAS Number | 1191996-99-2 | [1] |

| PubChem CID | 66894818 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | |

| Molecular Weight | 207.70 g/mol | |

| SMILES | COC(=O)CC1CCCC1.Cl | [1] |

| 2D Structure |  |

Core Physicochemical Properties

The physical properties of a compound are critical indicators of its purity and dictate its handling, storage, and behavior in various solvent systems. While specific quantitative values are lot-dependent and should always be confirmed via a supplier's Certificate of Analysis (COA), the table below outlines the key parameters for this compound.

| Property | Description / Typical Value | Significance & Rationale |

| Appearance | White to off-white solid | A visual inspection is the first-line check for purity. Any deviation from a white, crystalline appearance could indicate the presence of impurities or degradation. |

| Melting Point | Not publicly available; determined experimentally. | A sharp, well-defined melting point range is a strong indicator of high purity. A broad or depressed melting range suggests impurities. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Solubility characteristics are fundamental for selecting appropriate solvents for reactions, purification (crystallization), and analytical testing (e.g., HPLC, NMR). The hydrochloride salt form generally enhances aqueous solubility. |

| Optical Rotation | Specific rotation value determined experimentally (e.g., [α]D²⁰). | As a chiral compound, its optical rotation is a critical measure of enantiomeric purity. The sign and magnitude are unique to the (S)-enantiomer. |

| Storage Conditions | Typically stored at room temperature under an inert atmosphere. | Proper storage is crucial to prevent degradation from moisture or reactive atmospheric components, ensuring long-term stability. |

Analytical Characterization: A Validating Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity. The following protocols represent a self-validating system for the characterization of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl.

General Analytical Workflow

The logical flow of analysis ensures that each step builds upon the last, providing a comprehensive quality profile of the material.

Caption: Comprehensive analytical workflow for chemical characterization.

Structural Confirmation Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR confirms the types and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, as they readily dissolve the hydrochloride salt and their solvent peaks do not obscure key analyte signals.

-

Step-by-Step Protocol (¹H NMR):

-

Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD). Vortex gently to ensure complete dissolution.

-

Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Analysis (Expected Signals):

-

~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

-

~4.1 ppm (triplet or multiplet, 1H): The alpha-proton (-CH(NH₃⁺)-), coupled to the adjacent methylene protons.

-

~1.0-2.0 ppm (complex multiplets, 11H): Protons from the cyclopentyl ring and the beta-methylene group (-CH₂-cyclopentyl). The complexity arises from extensive spin-spin coupling.

-

~4.9 ppm (broad singlet): Solvent-exchangeable protons from the ammonium group (-NH₃⁺), often suppressed or shifted in CD₃OD.

-

-

B. Mass Spectrometry (MS)

-

Expertise & Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is the preferred method for polar, salt-like molecules as it allows for gentle ionization.

-

Step-by-Step Protocol:

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile/water.

-

Infusion: Infuse the solution directly into the ESI source or via an LC system.

-

Acquisition: Acquire the spectrum in positive ion mode.

-

Analysis (Expected Ion): The primary ion observed will be the protonated free base [M+H]⁺.

-

Free Base (C₉H₁₇NO₂): Molecular Weight = 171.24 Da

-

Expected [M+H]⁺ peak at m/z ≈ 172.2 .

-

-

Purity Assessment Protocols

A. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Trustworthiness & Rationale: HPLC is the gold standard for quantifying the purity of pharmaceutical intermediates. A well-developed method separates the main compound from any process-related impurities or degradation products. The protocol below describes a robust reverse-phase method.

Caption: Standardized workflow for HPLC purity analysis.

-

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine.

-

-

Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the ester carbonyl) or Evaporative Light Scattering Detector (ELSD) for universal detection.

-

Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 15-20 minutes to elute all potential impurities.

-

-

Validation: The method is validated by injecting a blank (diluent only) to ensure no system peaks interfere, followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

B. Elemental Analysis

-

Trustworthiness & Rationale: This technique provides a fundamental check on the empirical formula by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen against the theoretical values. A close match (typically within ±0.4%) is strong evidence of high purity.

-

Theoretical Values for C₉H₁₈ClNO₂:

-

Carbon (C): 52.05%

-

Hydrogen (H): 8.74%

-

Chlorine (Cl): 17.07%

-

Nitrogen (N): 6.74%

-

Oxygen (O): 15.41%

-

Applications in Research & Development

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl serves as a valuable building block in synthetic organic and medicinal chemistry[1]. Its utility stems from several key features:

-

Chiral Pool Synthesis: It provides a pre-defined stereocenter, which is essential for building stereospecific drug molecules.

-

Peptidomimetic Design: As a non-natural amino acid, it is incorporated into peptide sequences to enhance metabolic stability, improve binding affinity, or modulate conformational properties.

-

Scaffold for Novel Entities: The primary amine and ester functionalities serve as versatile handles for elaboration into more complex heterocyclic systems or for conjugation to other molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1191996-99-2 must be consulted for definitive handling procedures, compounds of this class (amino acid ester hydrochlorides) are typically associated with the following GHS hazard statements[2][3][4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard Handling Recommendations:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Title: methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C10H20ClNO2 Source: PubChem URL: [Link]

-

Title: Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 Source: PubChem URL: [Link]

-

Title: Methyl 3-amino-2-methylpropanoate hydrochloride Source: PubChem URL: [Link]

Sources

- 1. (S)-methyl 2-amino-3-cyclopentylpropanoate hcl [synhet.com]

- 2. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C10H20ClNO2 | CID 22861687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An Investigator's Guide to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: Elucidating a Potential Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride represents a novel chiral amino acid derivative with potential therapeutic applications. As a non-proteinogenic amino acid, its unique cyclopentyl moiety offers conformational rigidity and lipophilicity that may confer desirable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for investigating the mechanism of action of this compound. While direct pharmacological data is not yet publicly available, this document outlines a series of logical, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded experimental workflows. These protocols are designed to systematically explore potential biological targets, elucidate signaling pathways, and ultimately define the therapeutic potential of this promising molecule. We will proceed from foundational in vitro characterization to more complex cell-based assays, providing a clear roadmap for any research team embarking on the study of this or structurally related compounds.

Introduction: The Rationale for Investigating Cyclopentyl Amino Acid Derivatives

The field of medicinal chemistry is in constant pursuit of novel scaffolds that can provide unique biological activities and improved drug-like properties. Non-proteinogenic amino acids, such as this compound, are of particular interest. The incorporation of a cyclopentyl group into an amino acid structure introduces several key features:

-

Conformational Constraint: The five-membered ring restricts the rotational freedom of the side chain, which can lead to higher binding affinity and selectivity for a specific biological target.

-

Increased Lipophilicity: The hydrocarbon nature of the cyclopentyl group can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The non-natural structure may be less susceptible to degradation by endogenous proteases, potentially leading to a longer in vivo half-life.

Amino acids and their derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. Given that structurally related cyclopentyl-containing molecules have shown activity as kinase inhibitors and agents targeting the central nervous system, a thorough investigation into the mechanism of action of this compound is warranted.[1][2]

This guide will provide the experimental framework to answer the fundamental question: What is the mechanism of action of this compound?

Proposed Initial Characterization and Target Identification

The first phase of investigation should focus on broad, unbiased screening to identify potential biological targets. This approach minimizes assumptions and allows the data to guide subsequent, more focused experiments.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C9H18ClNO2 | |

| Molecular Weight | 207.7 g/mol | |

| Stereochemistry | (S) | |

| Purity | >95% (recommended) | |

| Solubility | To be determined in aqueous buffers and DMSO |

Experimental Workflow for Target Identification

The following workflow is proposed to identify potential interacting proteins.

Caption: High-level workflow for initial target identification.

This method aims to "fish" for binding partners from a complex biological sample.

Objective: To identify proteins that physically interact with this compound.

Methodology:

-

Immobilization:

-

Synthesize a derivative of the compound with a linker suitable for covalent attachment to agarose or magnetic beads. The amine group is a potential site for modification, though care must be taken not to disrupt the potential binding pharmacophore.

-

Incubate the derivatized compound with activated beads to achieve covalent immobilization.

-

Prepare a control column with beads that have been treated with the linker alone.

-

-

Protein Binding:

-

Prepare cell lysates from relevant cell lines (e.g., a panel of cancer cell lines or neuronal cells).

-

Incubate the cell lysates with both the compound-immobilized beads and the control beads.

-

-

Elution and Analysis:

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins using a high-salt buffer or a pH gradient.

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

-

Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

-

Trustworthiness Check: The use of a control column is critical to differentiate true interactors from proteins that bind non-specifically to the beads or the linker.

This approach leverages commercially available screening panels to rapidly assess the compound's activity against a wide range of known drug targets.

Objective: To identify the compound's primary pharmacological targets from a predefined library of receptors and enzymes.

Methodology:

-

Panel Selection:

-

Select commercially available screening panels. A comprehensive choice would include a broad kinase panel (e.g., >400 kinases) and a G-protein coupled receptor (GPCR) panel.

-

-

Assay Execution:

-

Submit the compound for screening at a single high concentration (e.g., 10 µM) in duplicate.

-

The assays are typically radioligand binding assays for receptors or enzymatic activity assays for kinases.

-

-

Data Analysis:

-

Identify "hits" as targets where the compound causes significant inhibition or activation (e.g., >50% inhibition at 10 µM).

-

Prioritize hits for further validation based on the magnitude of the effect and the therapeutic relevance of the target.

-

Expertise Insight: While a single-point screen is cost-effective for initial target identification, it is crucial to follow up with dose-response curves for any identified hits to determine potency (IC50 or EC50).

Hypothesis-Driven Investigation: A Case Study on Kinase Inhibition

Let us assume that the initial screening identifies a specific kinase, for example, a member of the Src family, as a primary target. The next phase of the investigation would involve a deep dive into validating this interaction and elucidating the downstream cellular consequences.

Validating the Target and Determining Potency

Caption: Workflow for validating a kinase target and assessing cellular effects.

Objective: To determine the potency of this compound as an inhibitor of the identified kinase.

Methodology:

-

Assay Setup:

-

Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

-

Prepare a serial dilution of the compound, typically from 100 µM down to the low nanomolar range.

-

-

Enzymatic Reaction:

-

In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP with the various concentrations of the compound.

-

Incubate for the recommended time at the optimal temperature to allow the enzymatic reaction to proceed.

-

-

Signal Detection and Analysis:

-

Add the detection reagent to stop the reaction and generate a luminescent or fluorescent signal that is inversely proportional to kinase activity.

-

Read the plate on a suitable plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Authoritative Grounding: The choice of assay technology should be based on its robustness and low rate of false positives. Technologies that directly measure product formation or ATP consumption are generally preferred.

Elucidating the Cellular Mechanism

Once direct inhibition is confirmed, the investigation must move into a cellular context to demonstrate target engagement and downstream pathway modulation.

Objective: To determine if the compound inhibits the kinase's activity inside the cell, leading to a decrease in the phosphorylation of its known substrates.

Methodology:

-

Cell Treatment:

-

Culture a cell line known to have active signaling through the target kinase.

-

Treat the cells with increasing concentrations of the compound for a defined period (e.g., 1-24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

-

Immunoblotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Also, probe for the total amount of the substrate protein and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

-

Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.

-

A dose-dependent decrease in the phospho-protein signal would indicate on-target activity.

-

Concluding Remarks and Future Directions

The experimental framework outlined in this guide provides a systematic and robust approach to elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to specific, validated targets, researchers can build a comprehensive understanding of this novel compound's pharmacology. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. Future work could involve detailed pharmacokinetic and in vivo efficacy studies based on the identified mechanism of action.

References

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health. [Link]

-

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]

-

Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. [Link]

Sources

- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

An In-Depth Technical Guide to the Biological Activity and Research Potential of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Executive Summary

This compound is a non-proteinogenic amino acid derivative characterized by a cyclopentyl group, a feature that imparts unique conformational constraints. While direct, extensive research on this specific molecule's biological activity is not widely published, its structural similarity to other biologically active amino acid analogs makes it a compound of significant interest for drug discovery and development. This guide synthesizes information from related compounds and foundational biochemical principles to explore its potential therapeutic applications, outlines robust methodologies for its investigation, and provides a framework for future research. We will delve into its structural significance, postulate its activity based on analog data—particularly in antiviral and central nervous system (CNS) applications—and provide detailed, field-proven protocols for its empirical validation.

Introduction: The Scientific Context

Chemical Profile and Structural Significance

This compound is a chiral amino acid ester. The key features influencing its potential biological activity are the (S)-stereochemistry at the alpha-carbon, the methyl ester group which enhances cell permeability, and the bulky, lipophilic cyclopentyl side chain.

The cyclopentyl moiety is particularly noteworthy. In peptidomimetics, cyclic constraints like this are used to control the conformational flexibility of peptide backbones.[1] This can lead to the formation of stable secondary structures, such as helices or sheets, which often results in enhanced biostability and a higher affinity for biological targets.[1][2] Oligomers of cyclopentane-based amino acids have shown a strong propensity to fold into well-defined structures, a property that is highly desirable in the design of new therapeutics.[1]

Table 1: Physicochemical Properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | [3] |

| Molecular Weight | 171.24 g/mol | [3] |

| PSA (Polar Surface Area) | 52.32 Ų | [3] |

| LogP | 1.77 |[3] |

The Role of Non-Proteinogenic Amino Acids in Drug Development

Amino acids and their derivatives are foundational to modern medicine, serving not only as the building blocks of proteins but also as key intermediates in metabolic pathways and as signaling molecules.[4] Synthetic, non-proteinogenic amino acids like the topic compound are of immense value because they allow medicinal chemists to design molecules with enhanced properties, such as increased stability against enzymatic degradation, improved specificity for a target, and better oral bioavailability.[4][5]

Synthesis and Derivatization

The synthesis of amino acid methyl ester hydrochlorides is a well-established process in organic chemistry. A common and efficient method involves the esterification of the parent amino acid using methanol in the presence of a catalyst like trimethylchlorosilane (TMSCl).[6] This one-pot procedure is advantageous due to its mild reaction conditions and straightforward workup.[6]

General Synthetic Workflow

The synthesis begins with the parent amino acid, (S)-2-amino-3-cyclopentylpropanoic acid. The TMSCl reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. The final product is isolated as the hydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Postulated Biological Activities and Therapeutic Potential

Direct experimental data on this compound is scarce. However, by examining a closely related analog, (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, we can formulate compelling hypotheses about its potential biological activities.

Caption: Logical framework from analog data to experimental validation.

Hypothesis 1: Antiviral Activity

The cyclopropyl analog is explicitly mentioned as a reactant used in the preparation of broad-spectrum inhibitors of coronaviruses and enteroviruses.[7] This strongly suggests that the core structure, an alpha-amino acid methyl ester with a small cycloalkane side chain, is a valuable pharmacophore for antiviral drug design. The cyclopentyl group of the topic compound, being larger and more lipophilic than a cyclopropyl group, may offer different binding kinetics or specificity to viral proteases or polymerases.

Hypothesis 2: Central Nervous System (CNS) Applications

The same cyclopropyl analog is also used as a key intermediate in the synthesis of drugs targeting CNS disorders.[8] Amino acid derivatives are frequently used to modulate CNS targets such as ion channels and neurotransmitter receptors. The chirality and constrained nature of this compound make it an excellent candidate for exploring interactions with specific receptor subtypes where stereochemistry and conformation are critical for binding.

Hypothesis 3: Anticancer Applications

Molecular docking studies of other cyclopentene-containing peptide compounds have shown promising interactions with key amino acid residues in the active sites of protein kinases, suggesting therapeutic potential against breast cancer.[9] Furthermore, various amino acid derivatives have been investigated for their anti-proliferative properties against cancer cell lines like MCF-7.[10] The unique conformational properties imparted by the cyclopentyl ring could be leveraged to design potent and selective enzyme inhibitors, for instance, targeting kinases or proteases that are overexpressed in cancer cells.

Methodologies for Experimental Investigation

To empirically test the hypotheses above, a series of robust and validated in vitro assays are required. The following protocols provide a starting point for any research team.

Protocol 1: In Vitro Antiviral Screening

This protocol is designed to assess the compound's ability to inhibit viral replication in a cell-based assay. A parallel cytotoxicity assay is crucial to ensure that any observed reduction in viral load is due to specific antiviral activity and not general cell death.

Caption: Workflow for in vitro antiviral and cytotoxicity screening.

Step-by-Step Methodology:

-

Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for many viruses) into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well).[11]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment and Infection: Remove the old medium from the cells. Add the medium containing the diluted compound to the wells. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

-

Quantification:

-

Viral Load: Harvest the supernatant and quantify viral RNA using RT-qPCR.

-

Cytopathic Effect (CPE): Observe the cells under a microscope and score the degree of cell death, or use a crystal violet staining assay.

-

-

Data Analysis: Plot the percentage of viral inhibition against the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC₅₀).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, or a cancer line like MCF-7) in a 96-well plate as described previously.[11]

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the compound and incubate for an additional 24-48 hours.[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot this against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Future Directions and Conclusion

The true biological potential of this compound remains to be unlocked through empirical research. The structural motifs and the activities of its close analogs provide a strong, rational basis for its investigation as a novel antiviral, CNS-modulating, or anticancer agent.

The immediate next steps should involve the in vitro screening assays detailed in this guide. Positive "hits" from these screens would warrant further investigation, including:

-

Target Identification: Using techniques like affinity chromatography or cellular thermal shift assays (CETSA) to identify the specific protein(s) the compound binds to.

-

Mechanism of Action Studies: Elucidating how the compound exerts its biological effect (e.g., does it inhibit a viral enzyme, block an ion channel, or induce apoptosis?).

-

Lead Optimization: Synthesizing derivatives of the compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Testing: Evaluating the efficacy and safety of promising candidates in relevant animal models.

References

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.). National Institutes of Health (NIH). [Link]

-

(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride. (n.d.). MySkinRecipes. [Link]

-

An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (n.d.). National Institutes of Health (NIH). [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Institutes of Health (NIH). [Link]

-

Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. (n.d.). National Institutes of Health (NIH). [Link]

-

Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. (n.d.). National Institutes of Health (NIH). [Link]

-

Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria. (2024). MDPI. [Link]

-

In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). National Institutes of Health (NIH). [Link]

-

2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. [Link]

-

(R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE. (n.d.). Chemsrc. [Link]

Sources

- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:1212129-47-9 | (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE | Chemsrc [chemsrc.com]

- 4. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 5. Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria [mdpi.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl | 206438-31-5 [chemicalbook.com]

- 8. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride [myskinrecipes.com]

- 9. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]

- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Features of Non-Proteinogenic Amino Acid Esters

Introduction: Expanding the Chemical Toolkit of Life

In the landscape of drug discovery and chemical biology, the twenty proteinogenic amino acids encoded by the genetic code represent merely the starting point. The vast, underexplored territory of non-proteinogenic amino acids (NPAAs) offers a staggering diversity of structures and functionalities that empower scientists to overcome fundamental challenges in therapeutic design.[1][2] NPAAs are amino acids not naturally encoded in an organism's genome, encompassing thousands of synthetic variants and over 800 known natural examples.[1][3] Their incorporation into peptides or small molecules can profoundly enhance drug-like properties, including metabolic stability, potency, and bioavailability.[2]

This guide focuses on a critical, yet often overlooked, modification of NPAAs: their esterification. The conversion of the carboxylic acid moiety of an NPAA into an ester is a strategic chemical maneuver that unlocks a host of benefits. This transformation is not merely a synthetic convenience but a powerful tool to modulate physicochemical properties, create effective prodrugs, and facilitate complex molecular assemblies. We will explore the core features of NPAA esters, from their synthesis and inherent properties to their pivotal applications in modern research.

Section 1: The Strategic Imperative of Esterification

The decision to convert an NPAA's carboxylic acid to an ester is driven by several key objectives in the fields of medicinal chemistry and peptide science. The carboxylic acid group, while essential for the amino acid's identity, is a polar, ionizable functional group that can limit membrane permeability and present synthetic challenges. Esterification strategically masks this group, providing a versatile chemical handle to address these issues.

Primary Motivations for NPAA Esterification:

-

Prodrug Design for Enhanced Bioavailability: One of the most powerful applications of esterification is in the creation of prodrugs.[4][5] Many parent drugs, including those containing NPAAs, suffer from poor oral absorption due to high polarity. By converting the carboxylic acid to a more lipophilic ester, the molecule can more readily cross the lipid bilayers of the intestinal wall. Once absorbed into circulation, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid-containing drug at the target site.[4] This approach has been successfully used to improve the delivery of antiviral and anticancer agents.[6]

-

Carboxyl Group Protection in Synthesis: During the stepwise construction of a peptide, both the N-terminal amine and the C-terminal carboxyl group must be selectively protected to prevent unwanted polymerization and side reactions.[7][8] Esterifying the C-terminal NPAA serves as a robust protection strategy. The choice of ester (e.g., methyl, ethyl, benzyl, or tert-butyl) is critical and depends on the overall synthetic scheme, as each offers different stability profiles and requires specific conditions for its eventual removal.[9][10]

-

Modulation of Physicochemical Properties: Beyond simple prodrug strategies, esterification provides a tunable method for fine-tuning a molecule's characteristics. Changing the alkyl or aryl group of the ester allows for precise control over:

-

Lipophilicity: Increasing the carbon chain length of the ester group (e.g., from methyl to butyl) systematically increases the molecule's lipophilicity (LogP value).

-

Solubility: While increasing lipophilicity, esterification can decrease aqueous solubility, a trade-off that must be carefully managed in drug design.

-

Steric Profile: Bulky ester groups, such as the tert-butyl ester, can introduce steric hindrance that influences molecular conformation and interaction with biological targets or metabolic enzymes.[10]

-

Section 2: Core Physicochemical and Stereochemical Features

The introduction of an ester fundamentally alters the character of an NPAA. Understanding these changes is paramount for predicting the behavior of the resulting molecule in both chemical reactions and biological systems.

Solubility and Lipophilicity

The native zwitterionic character of a free amino acid makes it highly soluble in polar solvents like water but poorly soluble in organic solvents. Esterification neutralizes the negative charge of the carboxylate, breaking this zwitterionic balance and dramatically increasing solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). This feature is crucial for synthetic chemists performing reactions in non-aqueous media.

The table below illustrates the calculated effect of common esterifications on the lipophilicity (cLogP) of a model NPAA, (R)-2-aminopentanoic acid (a norvaline isomer).

| Compound | Structure | Molecular Formula | cLogP (Calculated) | Key Feature |

| (R)-2-Aminopentanoic Acid | H₂N-CH(COOH)-(CH₂)₂-CH₃ | C₅H₁₁NO₂ | -1.1 | Parent NPAA, polar |

| Methyl (R)-2-aminopentanoate | H₂N-CH(COOCH₃)-(CH₂)₂-CH₃ | C₆H₁₃NO₂ | -0.2 | Increased lipophilicity |

| Ethyl (R)-2-aminopentanoate | H₂N-CH(COOCH₂CH₃)-(CH₂)₂-CH₃ | C₇H₁₅NO₂ | 0.2 | Further increased lipophilicity |

| tert-Butyl (R)-2-aminopentanoate | H₂N-CH(COOC(CH₃)₃)-(CH₂)₂-CH₃ | C₉H₁₉NO₂ | 0.9 | Significant lipophilicity & steric bulk |

Note: cLogP values are estimates and serve for comparative purposes.

Chemical Stability and Hydrolysis

An ester's utility is defined by both its stability during synthesis and its lability for deprotection or prodrug activation. The hydrolysis of an NPAA ester back to the carboxylic acid can be achieved under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[11][12] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[13][14] Tert-butyl esters are a special case; they are highly sensitive to acid and cleave readily via a stable tert-butyl carbocation intermediate, making them excellent protecting groups that can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other, more robust esters like methyl or benzyl esters.[10]

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[15] It is generally a more efficient method for cleaving simple alkyl esters, but it is incompatible with base-labile protecting groups, such as the Fmoc (Fluorenylmethyloxycarbonyl) group commonly used in peptide synthesis.[16]

The steric and electronic properties of both the NPAA side chain and the ester's alkyl group dictate the rate of hydrolysis. Sterically hindered esters (e.g., tert-butyl) or those adjacent to bulky NPAA side chains will hydrolyze more slowly.

Section 3: Synthetic Strategies and Methodologies

The synthesis of NPAA esters requires careful consideration of the starting material's properties, including the presence of other sensitive functional groups.

Workflow for Selecting an Esterification Method

The choice of synthetic route is a critical decision based on the NPAA's structure and the desired ester. The following diagram outlines a logical workflow for this selection process.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a key pharmaceutical intermediate whose physicochemical properties, particularly solubility, are critical determinants of its downstream processability and bioavailability. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive manual, equipping researchers with the foundational knowledge and detailed protocols necessary to generate and interpret reliable solubility data. We will delve into the molecular characteristics influencing solubility, present a validated experimental workflow using the gold-standard shake-flask method, and discuss the critical parameters that modulate the solubility of amino acid ester hydrochloride salts.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a paramount physical property. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, inadequate solubility can lead to significant challenges in formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2] Understanding the solubility profile of this amino acid ester hydrochloride is therefore not merely an academic exercise but a crucial step in de-risking its development pathway.

This compound possesses a combination of a lipophilic cyclopentyl group, an ionizable amino group (present as a hydrochloride salt), and an ester functional group. This unique amalgamation of functionalities dictates its interaction with various solvents and directly influences its solubility characteristics. The hydrochloride salt form is generally employed to enhance aqueous solubility compared to the free base. However, factors such as the common ion effect can sometimes complicate this expected outcome.[3]

This guide will provide a robust framework for researchers to systematically investigate the solubility of this compound, ensuring data integrity and reproducibility.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent.

-

Impact of the Cyclopentyl Group: The nonpolar cyclopentyl moiety contributes to the molecule's lipophilicity, suggesting a potential for solubility in organic solvents. The size and conformational flexibility of this group will influence how effectively solvent molecules can surround and solvate the molecule.

-

The Role of the Amino Acid Ester Hydrochloride: The presence of the charged amino group (as a hydrochloride salt) significantly enhances the polarity of the molecule, promoting solubility in polar solvents, particularly water.[4] The ester group also contributes to the molecule's polarity and potential for hydrogen bonding.

-

Solvent Selection Rationale: A range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. This typically includes:

-

Aqueous Media: Purified water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4, and 9) to understand the impact of ionization on solubility.

-

Polar Protic Solvents: Methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.

-

Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which possess high dielectric constants but do not donate hydrogen bonds.

-

Nonpolar Solvents: Dichloromethane (DCM), ethyl acetate, and hexane, to assess the contribution of the lipophilic cyclopentyl group to solubility.

-

-

Influence of Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][6][7] However, the magnitude of this effect varies and must be determined empirically. Investigating solubility at different temperatures (e.g., 4°C, 25°C, and 37°C) provides critical data for understanding the thermodynamics of dissolution and for practical considerations in manufacturing and storage.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[8][9][10]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the this compound is of high purity and the solvents are of analytical grade.

-

Use calibrated analytical balances and volumetric glassware.

-

-

Sample Preparation:

-

Add an excess of the compound to a series of vials containing a precise volume of each test solvent. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.[10]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., at 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value has plateaued.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom of the vial.

-

Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the original undiluted supernatant based on the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Report the solubility in standard units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water | Polar Protic | To be determined |

| 0.1 M HCl | Aqueous | To be determined |

| PBS (pH 7.4) | Aqueous Buffer | To be determined |

| Methanol | Polar Protic | To be determined |

| Ethanol | Polar Protic | To be determined |

| Acetonitrile | Polar Aprotic | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined |

| Dichloromethane (DCM) | Nonpolar | To be determined |

Interpretation of Results

-

High solubility in aqueous media and polar protic solvents would indicate that the ionic and hydrogen bonding characteristics of the molecule dominate its solubility behavior.

-

Moderate to high solubility in polar aprotic solvents would suggest that dipole-dipole interactions also play a significant role.

-

Low solubility in nonpolar solvents would be expected, highlighting the overall polarity of the hydrochloride salt form.

-

pH-dependent solubility in aqueous buffers will provide insights into the pKa of the amino group and the pH range where the compound is most soluble.

Conclusion: A Pathway to a Comprehensive Solubility Profile

This technical guide has outlined the essential theoretical framework and a detailed, field-proven experimental protocol for determining the solubility of this compound. By adhering to the principles of scientific integrity and employing the robust shake-flask method, researchers can generate accurate and reproducible solubility data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, accelerating the development of new therapeutics. The provided workflows and considerations empower drug development professionals to build a comprehensive understanding of this important pharmaceutical intermediate.

References

-